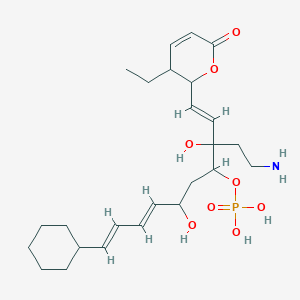

Phoslactomycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-Pyran-2-one, 6-(3-(2-aminoethyl)-10-cyclohexyl-3,6-dihydroxy-4-(phosphonooxy)-1,7,9-decatrienyl)-5-ethyl-5,6-dihydro- is a complex organic compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one derivatives typically involves multicomponent reactions (MCRs) due to their high efficiency and atom economy. One common method involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production methods for 2H-Pyran-2-one derivatives often involve large-scale multicomponent reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2H-Pyran-2-one derivatives undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form more complex structures.

Reduction: Reduction reactions can modify the functional groups attached to the pyran ring.

Substitution: Substitution reactions are common, where different substituents can be introduced to the pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyran ring .

Aplicaciones Científicas De Investigación

Antitumor Activity

PLM-B has garnered attention for its potential as an antitumor agent. Research indicates that it selectively inhibits serine/threonine phosphatases involved in tumor progression.

- Mechanism of Action : PLM-B disrupts signaling pathways that promote cancer cell proliferation and survival. By inhibiting specific phosphatases, it may induce apoptosis in cancer cells.

- Case Study : A study demonstrated that deamino-hydroxy-phoslactomycin B, a biosynthetic precursor of PLM-B, induced myeloid differentiation in HL-60 cells, a model for human leukemia. This differentiation is associated with reduced proliferation of cancer cells ( ).

Antifungal Properties

PLM-B exhibits notable antifungal activity, making it a candidate for developing new antifungal therapies.

- Inhibition of Fungal Growth : PLM-B has shown efficacy against various fungal pathogens by disrupting their cellular processes.

- Research Findings : A pH-stability study highlighted the compound's robustness under varying pH conditions, suggesting potential for therapeutic use in diverse environments ( ).

Enzyme Inhibition

The compound acts as a selective inhibitor of serine/threonine phosphatases, particularly protein phosphatase 2A (PP2A), which is implicated in numerous cellular functions.

- Biological Activity : PLM-B has been identified as an effective inhibitor with IC50 values indicating its potency against target enzymes ( ).

- Applications in Research : The understanding of substrate selectivity through engineered polyketide synthase systems has opened avenues for synthesizing analogs with enhanced properties ( ).

Biosynthetic Insights

The biosynthetic pathways leading to the production of PLM-B have been elucidated, allowing for engineered microbial production.

- Genetic Engineering : Advances in genetic manipulation have enabled the creation of mutants that produce higher titers of PLM-B compared to wild-type strains. This engineering facilitates the exploration of hybrid compounds with improved therapeutic profiles ( ).

- Implications for Drug Development : The ability to produce PLM-B at higher concentrations can significantly impact its availability for clinical trials and eventual therapeutic use.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2H-Pyran-2-one derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert their biological effects. The exact mechanism depends on the specific structure and functional groups of the derivative .

Comparación Con Compuestos Similares

2H-Pyran-2-one derivatives can be compared with other similar compounds such as:

2H-Chromenes: These compounds are more stable due to the fusion of the pyran ring with an aromatic ring.

Coumarins: Known for their anticoagulant properties, coumarins share a similar pyran structure but with different functional groups.

Pyrido[2,3-d]pyrimidines: These compounds exhibit a wide range of biological activities and are structurally similar to pyran derivatives .

Propiedades

Número CAS |

122856-26-2 |

|---|---|

Fórmula molecular |

C25H40NO8P |

Peso molecular |

513.6 g/mol |

Nombre IUPAC |

[(1E,7E,9E)-3-(2-aminoethyl)-10-cyclohexyl-1-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6+,11-7+,15-14+ |

Clave InChI |

GAIPQMSJLNWRGC-VYTJGNNZSA-N |

SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O |

SMILES isomérico |

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCCC2)O)OP(=O)(O)O)O |

SMILES canónico |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O |

Key on ui other cas no. |

124123-09-7 |

Sinónimos |

phoslactomycin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.